molecular formula C20H26N4 B13297162 cis-1,1'-Bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine

cis-1,1'-Bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine

Cat. No.: B13297162
M. Wt: 322.4 g/mol
InChI Key: XMBZMHWNENRJHR-WOJBJXKFSA-N
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Description

cis-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine: is a complex organic compound that features a bipyrrolidine core with pyridin-2-ylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyrrolidine core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of pyridin-2-ylmethyl groups: This step often involves nucleophilic substitution reactions where pyridin-2-ylmethyl halides react with the bipyrrolidine core.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: Various substitution reactions can occur, especially at the pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyridine rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals.

    Biological Probes: Could be used in the development of probes for studying biological systems.

Industry

    Chemical Synthesis: Utilized in the synthesis of complex molecules.

    Material Manufacturing:

Mechanism of Action

The mechanism of action for cis-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine would depend on its specific application. In catalysis, it might act as a ligand, coordinating to a metal center and facilitating various chemical reactions. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • trans-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine
  • 1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine (without cis/trans specification)

Uniqueness

The cis configuration of the compound may impart unique steric and electronic properties, influencing its reactivity and interactions compared to its trans counterpart or other similar compounds.

Properties

Molecular Formula

C20H26N4

Molecular Weight

322.4 g/mol

IUPAC Name

2-[[(2R)-2-[(2R)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine

InChI

InChI=1S/C20H26N4/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2/t19-,20-/m1/s1

InChI Key

XMBZMHWNENRJHR-WOJBJXKFSA-N

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=N2)[C@H]3CCCN3CC4=CC=CC=N4

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4

Origin of Product

United States

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